molecular formula C9H12ClO4PS3 B6595986 Carbophenothion-methyl sulfone CAS No. 62059-34-1

Carbophenothion-methyl sulfone

Cat. No. B6595986
CAS RN: 62059-34-1
M. Wt: 346.8 g/mol
InChI Key: SPNAGUFFJDAMAP-UHFFFAOYSA-N
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Description

Carbophenothion-methyl sulfone is a chemical compound that belongs to the class of organophosphate insecticides. It is commonly used in agriculture to control pests and insects that damage crops. Carbophenothion-methyl sulfone is a potent acetylcholinesterase inhibitor, which means that it disrupts the normal functioning of the nervous system in insects, leading to their death.

Scientific Research Applications

Carbophenothion-methyl sulfone has been extensively studied for its insecticidal properties. It has been used in various scientific research projects to investigate the mechanism of action of organophosphate insecticides and to develop new insecticides with improved efficacy and safety. Carbophenothion-methyl sulfone has also been used in studies on the toxicity of pesticides and their impact on the environment.

Mechanism of Action

Target of Action

Carbophenothion-methyl sulfone primarily targets acetylcholinesterase , an essential enzyme in the production of neurotransmitters containing choline-based esters . This enzyme plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

Carbophenothion-methyl sulfone acts as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it disrupts the signal transduction at the cholinergic synapse . This disruption leads to an accumulation of acetylcholine in the synapse, causing overstimulation and eventual exhaustion of the nerve cells, which can lead to a variety of symptoms.

Biochemical Pathways

The primary biochemical pathway affected by Carbophenothion-methyl sulfone is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synapse, disrupting normal neural communication. This disruption can have downstream effects on various bodily functions controlled by the nervous system.

Pharmacokinetics

Given its chemical structure and properties, it is likely to have low water solubility , which could impact its bioavailability and distribution within the body.

Result of Action

The result of Carbophenothion-methyl sulfone’s action is a disruption of normal neural communication, leading to a variety of symptoms depending on the level of exposure. These symptoms can range from nausea and vomiting to muscle contractions . In severe cases, it can lead to loss of consciousness .

Advantages and Limitations for Lab Experiments

Carbophenothion-methyl sulfone is a widely used insecticide in laboratory experiments due to its potency and efficacy against a wide range of insect pests. However, its use is limited by its toxicity to non-target organisms and the potential for environmental contamination. Additionally, the use of carbophenothion-methyl sulfone in laboratory experiments requires strict safety protocols to prevent exposure to researchers and laboratory personnel.

Future Directions

There is a growing need for the development of new insecticides with improved efficacy and safety. Future research on carbophenothion-methyl sulfone could focus on the development of new formulations that reduce its toxicity to non-target organisms and the environment. Additionally, research could focus on the identification of new targets for insecticides and the development of novel compounds that are more specific and less toxic than carbophenothion-methyl sulfone. Finally, research could focus on the development of new methods for the detection and monitoring of carbophenothion-methyl sulfone in the environment to better understand its ecological impacts.

Synthesis Methods

The synthesis of carbophenothion-methyl sulfone involves the reaction of carbophenothion with hydrogen peroxide in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the product is purified using chromatography techniques. The yield of the reaction is around 60-70%, and the purity of the product is typically above 95%.

properties

IUPAC Name

(4-chlorophenyl)sulfonylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClO4PS3/c1-13-15(16,14-2)17-7-18(11,12)9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNAGUFFJDAMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SCS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClO4PS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016590
Record name Carbophenothion-Methyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbophenothion methyl sulfone

CAS RN

62059-34-1
Record name Carbophenothion-Methyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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